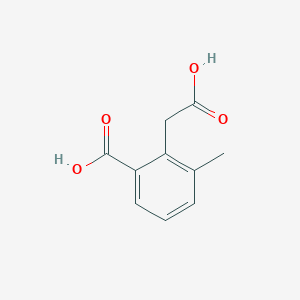

2-(Carboxymethyl)-3-methylbenzoic acid

描述

Carboxymethyl derivatives are typically synthesized by the alkali-catalyzed reaction of cellulose with chloroacetic acid . The polar (organic acid) carboxyl groups render the cellulose soluble and chemically reactive .

Synthesis Analysis

The synthesis of carboxymethyl derivatives involves several steps, including alkalization, carboxymethylation, purification, and neutralization . The alkalization process aims to stretch the intramolecular and intermolecular hydrogen bonds of cellulose so it can easily be substituted into carboxymethyl groups using sodium hydroxide in a suitable solvent .Molecular Structure Analysis

Carboxymethyl cellulose (CMC) is a derivative of cellulose where the carboxymethyl groups (-CH2-COOH) are bonded to hydroxyl groups of the cellulose backbone . Each monomer possesses hydrophilic (-OH, -C-O-C) and hydrophobic (-CH, -CH2-) groups, and the glucose rings are connected by β-1,4 glycosidic linkages (-C-O-C ether bonds) and intramolecular hydrogen bonds .Chemical Reactions Analysis

The carboxymethyl groups of CMC were ionized into negative ions, which were then combined with Al3+ via chemical bonds to form a thin reticular film on the CMC-gel surface . The cross-linking films could prevent the dissolution of CMC in water and lock the free water molecules inside to form a hydrogel .Physical And Chemical Properties Analysis

Carboxymethyl derivatives like CMC exhibit strong hydrogen bonding between molecules, resulting in high boiling points compared to other substances of comparable molar mass . They are also soluble in water due to the presence of carboxyl groups .科学研究应用

Biomedical Applications

“2-(Carboxymethyl)-3-methylbenzoic acid” can be used in the preparation of hydrogels with potential for biomedical applications . These hydrogels based on natural, biodegradable materials have gained considerable interest in the medical field due to their improved drug delivery profiles and tissue-mimicking architecture . The hydrogels can improve cell viability, highlighting their potential as therapeutic scaffolds for skin tissue engineering .

Drug Delivery

The compound can be used in the synthesis of carboxymethyl cellulose (CMC) hydrogels . These CMC hydrogels have attracted considerable research attention for the development of safe drug delivery carriers because of their non-toxicity, good biodegradability, good biocompatibility, and low immunogenicity .

Tissue Engineering

The hydrogels synthesized using “2-(Carboxymethyl)-3-methylbenzoic acid” can be used in tissue engineering . They have a wide range of applications in experimental and clinical medicine, including tissue engineering , regenerative medicine , diagnostics , cell immobilization , biomolecular or cell separation, and barrier materials for regulating biological adhesion .

Solubilizer

“2-(Carboxymethyl)-3-methylbenzoic acid” can act as a solubilizer, modulating solubility, lipophilicity, and cell permeation . This makes it useful in the formulation of various drug classes, such as antibiotics or antihistamines .

Removal of Heavy Metals

The compound can be used in the removal of heavy metals like Pb (II) and Zn (II) in mineral beneficiation . The hydroxyl group in the compound interacts with Pb (II) or Zn (II), aiding in their removal .

Synthesis of Hydrogels

“2-(Carboxymethyl)-3-methylbenzoic acid” can be used in the synthesis of hydrogels . These hydrogels are basic materials widely used in various fields, especially in biological engineering and medical imaging .

安全和危害

While specific safety data for “2-(Carboxymethyl)-3-methylbenzoic acid” was not found, general precautions for handling carboxymethyl derivatives include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

未来方向

Carboxymethyl derivatives have been attracting considerable research attention for the development of safe drug delivery carriers because of their non-toxicity, good biodegradability, good biocompatibility, and low immunogenicity . They have potential applications in various fields, especially in biological engineering and medical imaging .

属性

IUPAC Name |

2-(carboxymethyl)-3-methylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O4/c1-6-3-2-4-7(10(13)14)8(6)5-9(11)12/h2-4H,5H2,1H3,(H,11,12)(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCPDETLIGYLUHS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C(=O)O)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Carboxymethyl)-3-methylbenzoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

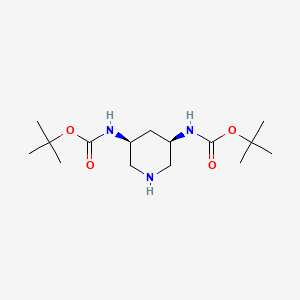

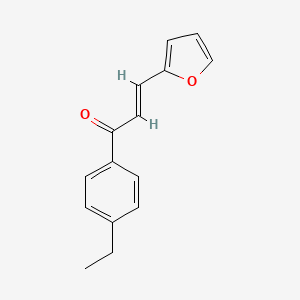

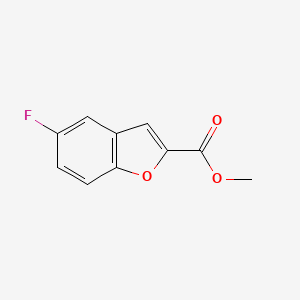

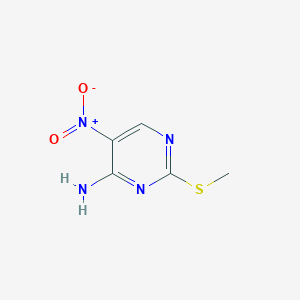

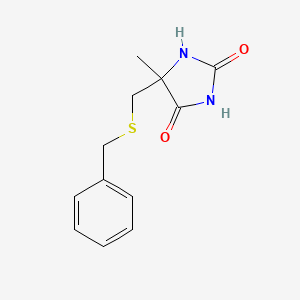

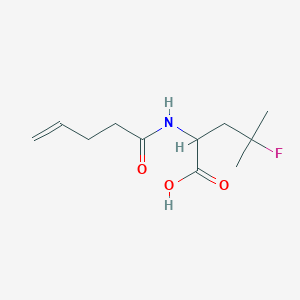

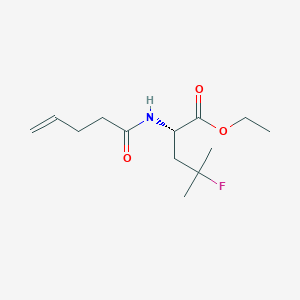

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-tert-Butyl-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxamide](/img/structure/B3157394.png)